molecular formula C10H2F20O3S B12065548 2,2,3,3,4,4,5,5,6,6,6-Undecafluorohexyl nonafluorobutane-1-sulfonate CAS No. 924894-08-6

2,2,3,3,4,4,5,5,6,6,6-Undecafluorohexyl nonafluorobutane-1-sulfonate

Cat. No.: B12065548
CAS No.: 924894-08-6
M. Wt: 582.16 g/mol
InChI Key: BQOLVFQIEAAHQR-UHFFFAOYSA-N
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Description

2,2,3,3,4,4,5,5,6,6,6-Undecafluorohexyl nonafluorobutane-1-sulfonate is a highly fluorinated organic compound. It is characterized by its unique structure, which includes multiple fluorine atoms, making it a member of the perfluoroalkyl sulfonates family. These compounds are known for their exceptional chemical stability and resistance to degradation, which makes them valuable in various industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,2,3,3,4,4,5,5,6,6,6-Undecafluorohexyl nonafluorobutane-1-sulfonate typically involves the reaction of a perfluorinated alkyl iodide with a sulfonating agent. One common method is the reaction of 2,2,3,3,4,4,5,5,6,6,6-Undecafluorohexyl iodide with nonafluorobutane-1-sulfonyl fluoride in the presence of a base such as potassium carbonate. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the sulfonyl fluoride .

Industrial Production Methods

Industrial production of this compound often involves large-scale fluorination processes. These processes require specialized equipment to handle the highly reactive and corrosive nature of fluorinating agents. The production is typically carried out in a controlled environment to ensure the safety and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

2,2,3,3,4,4,5,5,6,6,6-Undecafluorohexyl nonafluorobutane-1-sulfonate primarily undergoes substitution reactions due to the presence of the sulfonate group. It can also participate in nucleophilic substitution reactions where the sulfonate group is replaced by other nucleophiles .

Common Reagents and Conditions

Common reagents used in reactions with this compound include strong bases such as sodium hydroxide or potassium carbonate, and nucleophiles like amines or alcohols. The reactions are typically carried out under anhydrous conditions to prevent hydrolysis .

Major Products Formed

The major products formed from these reactions depend on the nucleophile used. For example, reaction with an amine can produce a sulfonamide, while reaction with an alcohol can produce a sulfonate ester .

Mechanism of Action

The mechanism by which 2,2,3,3,4,4,5,5,6,6,6-Undecafluorohexyl nonafluorobutane-1-sulfonate exerts its effects is primarily through its interaction with other molecules via its sulfonate group. The sulfonate group can form strong ionic bonds with various substrates, making it an effective agent in modifying surface properties and enhancing the stability of compounds .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of 2,2,3,3,4,4,5,5,6,6,6-Undecafluorohexyl nonafluorobutane-1-sulfonate lies in its combination of a highly fluorinated alkyl chain with a reactive sulfonate group. This combination provides exceptional chemical stability, resistance to degradation, and versatility in various chemical reactions .

Properties

CAS No.

924894-08-6

Molecular Formula

C10H2F20O3S

Molecular Weight

582.16 g/mol

IUPAC Name

2,2,3,3,4,4,5,5,6,6,6-undecafluorohexyl 1,1,2,2,3,3,4,4,4-nonafluorobutane-1-sulfonate

InChI

InChI=1S/C10H2F20O3S/c11-2(12,3(13,14)4(15,16)5(17,18)8(23,24)25)1-33-34(31,32)10(29,30)7(21,22)6(19,20)9(26,27)28/h1H2

InChI Key

BQOLVFQIEAAHQR-UHFFFAOYSA-N

Canonical SMILES

C(C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)OS(=O)(=O)C(C(C(C(F)(F)F)(F)F)(F)F)(F)F

Origin of Product

United States

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